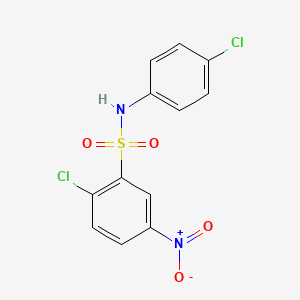

2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitro group, and two chlorine atoms attached to a benzene ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for scientific research and industrial applications.

Mechanism of Action

Target of Action

Sulfonamide derivatives have been reported to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway . This inhibition is considered a prominent mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, leading to a decrease in the production of tetrahydrofolate . This molecule is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA. Therefore, the inhibition of DHFR can lead to a decrease in DNA and RNA synthesis, affecting cell growth and division, particularly in rapidly dividing cells such as cancer cells and microbes.

Result of Action

The inhibition of DHFR by 2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide can lead to a decrease in the synthesis of nucleotides, thereby inhibiting DNA and RNA synthesis . This can result in the inhibition of cell growth and division, which can be particularly effective against rapidly dividing cells such as cancer cells and microbes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The nitration of benzene to introduce a nitro group at the desired position.

Chlorination: The chlorination of the nitrobenzene derivative to introduce chlorine atoms at specific positions.

Sulfonation: The sulfonation of the chlorinated nitrobenzene to introduce the sulfonamide group.

Coupling Reaction: The coupling of the sulfonamide derivative with 4-chloroaniline to form the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, where the sulfonamide group is oxidized to form sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reaction conditions typically involve elevated temperatures and polar solvents.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4) in the presence of a suitable solvent.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

Reduction: The major product is 2-amino-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide.

Oxidation: The major product is 2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonic acid.

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.

Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide

- 2-chloro-N-(2-chlorophenyl)nicotinamide

- 2-chloro-N-(3-chlorophenyl)nicotinamide

Uniqueness

2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups on the benzene ring, along with the sulfonamide group, makes it particularly versatile for various applications. Its unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, distinguishing it from other similar compounds.

Biological Activity

2-Chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a chlorinated aromatic ring, which is known to influence its biological properties. The presence of nitro and chloro substituents enhances its interaction with biological targets.

Antimicrobial Activity

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism is similar to that of other sulfanilamide derivatives.

Anticancer Potential

Research indicates that certain sulfonamide derivatives can exhibit anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting caspase activation.

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | MDA-MB-231 (TNBC) |

| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Various Cancer Lines |

The biological activity of the compound may be attributed to several mechanisms:

- Calcium Channel Inhibition : Some studies suggest that sulfonamides can act as calcium channel inhibitors, affecting vascular resistance and blood pressure regulation . This interaction could be relevant in treating conditions like hypertension.

- Apoptotic Pathways : The compound may induce apoptosis through the intrinsic pathway by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors. This has been observed in various cancer models where sulfonamides promote cell death .

- Antioxidant Activity : Certain derivatives exhibit radical scavenging properties, contributing to their protective effects against oxidative stress in cells .

Study on Coronary Resistance

A notable study investigated the effects of various benzenesulfonamides on coronary resistance. The results indicated that 4-(2-aminoethyl)-benzenesulfonamide significantly decreased coronary resistance compared to other derivatives, suggesting potential cardiovascular benefits .

Anticancer Efficacy

In a comparative study involving multiple sulfonamide derivatives, it was found that compounds similar to this compound displayed significant inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) models . The IC50 values were notably lower than those observed with standard chemotherapeutics.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug. The compound's absorption, distribution, metabolism, and excretion (ADME) properties need thorough investigation. Additionally, while sulfonamides are generally well-tolerated, they can cause adverse effects such as allergic reactions and gastrointestinal disturbances .

Properties

IUPAC Name |

2-chloro-N-(4-chlorophenyl)-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)12-7-10(16(17)18)5-6-11(12)14/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDRFAQPVVSKJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.